

In-Depth Technical Guide: Solubility Profile of 2-Hydroxy-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzaldehyde

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Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is an aromatic organic compound with applications in the fragrance and flavor industries, as well as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its solubility profile is critical for its application in various fields, including reaction chemistry, formulation development, and biological studies. This technical guide provides a comprehensive overview of the solubility of **2-Hydroxy-4-methylbenzaldehyde**, detailed experimental protocols for solubility determination, and insights into its potential biological mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxy-4-methylbenzaldehyde** is presented below.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₈ H ₈ O ₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Melting Point | 60-61 °C | [1] |
| Boiling Point | 223 °C at 760 mmHg | [1] |
| Appearance | Colorless to light straw-colored crystalline solid | [1] |

Solubility Profile

The solubility of **2-Hydroxy-4-methylbenzaldehyde** is dictated by its molecular structure, which includes a polar hydroxyl group and a slightly less polar aldehyde group attached to a largely nonpolar benzene ring with a methyl substituent. This amphiphilic nature results in varied solubility across different solvents.

Qualitative Solubility

General solubility observations for **2-Hydroxy-4-methylbenzaldehyde** indicate that it is:

- Insoluble to very slightly soluble in water.[1]
- Soluble in organic solvents and oils.[1]
- Freely soluble in ethanol.[1]

Quantitative Solubility Data

Quantitative solubility data for **2-Hydroxy-4-methylbenzaldehyde** is not extensively available in the literature. The table below summarizes the available data, including a computationally predicted value for water solubility. It is important to note that experimental values can vary based on conditions such as temperature and pH.

| Solvent | Temperature (°C) | Solubility | Method | Source |
|---------------------------|------------------|----------------|--------------|----------------|
| Water | 25 | ~5.04 g/L | Predicted | ContaminantDB |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 33.33 mg/mL | Experimental | MedChemExpress |
| Ethanol | Not Specified | Freely Soluble | Experimental | [1] |
| Oil | Not Specified | Soluble | Experimental | [2] |

For research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure suitable for determining the solubility of **2-Hydroxy-4-methylbenzaldehyde**.

Materials

- **2-Hydroxy-4-methylbenzaldehyde** (high purity)
- Selected solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)
- Glass vials with screw caps
- Orbital shaker or incubator with shaking capabilities
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Hydroxy-4-methylbenzaldehyde** to a glass vial. The excess solid should be visually apparent.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial and place it in a shaker at a constant temperature (e.g., 25 °C).
 - Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a pipette.
 - Filter the sample through a syringe filter to remove any undissolved solid particles.
 - Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **2-Hydroxy-4-methylbenzaldehyde** of known concentrations in the solvent.
 - Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. For HPLC analysis of aromatic aldehydes, a C18 column is often suitable with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

- Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of the saturated solution by taking into account the dilution factor. The resulting concentration is the solubility of **2-Hydroxy-4-methylbenzaldehyde** in that solvent at the specified temperature.

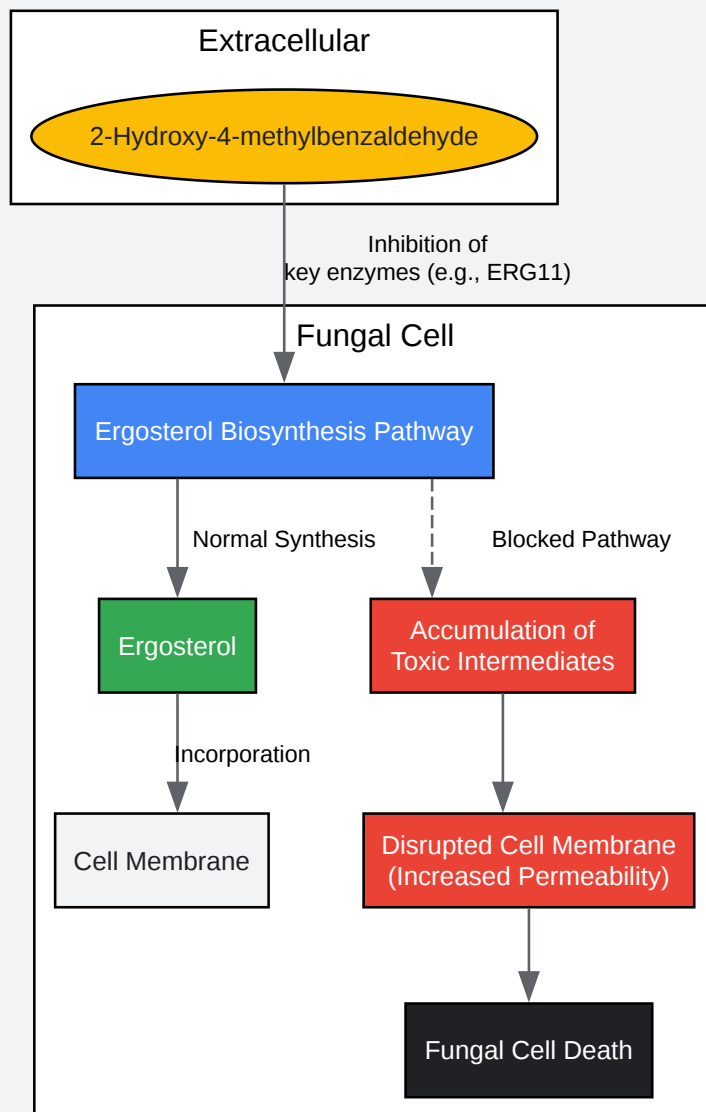
Potential Biological Activity and Signaling Pathway

While **2-Hydroxy-4-methylbenzaldehyde** is primarily used in the flavor and fragrance industries, research into the biological activities of structurally similar phenolic aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde (HMB), has revealed potential antifungal properties. The primary mechanism of this antifungal action is believed to be the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.

Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process involving several enzymes. Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in fungal cell death. Key enzymes in this pathway that are often targeted by antifungal agents include lanosterol 14- α -demethylase (encoded by the ERG11 gene) and other enzymes such as C-5 sterol desaturase (ERG3) and C-24 sterol methyltransferase (ERG6).

The diagram below illustrates a simplified conceptual workflow of how a phenolic aldehyde like **2-Hydroxy-4-methylbenzaldehyde** might inhibit the ergosterol biosynthesis pathway in a fungal cell.

Conceptual Antifungal Mechanism of 2-Hydroxy-4-methylbenzaldehyde



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Caption: Antifungal action via ergosterol biosynthesis inhibition.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of **2-Hydroxy-4-methylbenzaldehyde**, a compound of interest for various industrial and research applications. While comprehensive quantitative solubility data remains limited, the provided information on its qualitative solubility and a detailed experimental protocol for its determination offers a solid foundation for researchers. Furthermore, the exploration of its potential antifungal mechanism through the inhibition of the ergosterol biosynthesis pathway opens avenues for further investigation into its bioactivity. The presented data and methodologies are intended to support and guide future research and development involving **2-Hydroxy-4-methylbenzaldehyde**.

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